Glibornuride

Description

This compound is a sulfonylurea-type anti-diabetic drug.

This compound is an orally bioavailable sulfonamide urea derivative with antihyperglycemic activity. Upon administration, this compound binds to and blocks the sulfonylurea receptor type 1 (SUR1) subunit of the ATP-sensitive inwardly-rectifying potassium (K(ATP)) channels on the membranes of pancreatic beta cells. This prevents the inward flow of positively charged potassium (K+) ions into the cell, and induces a calcium ion (Ca2+) influx through voltage-sensitive calcium channels, which triggers exocytosis of insulin-containing granules. Insulin stimulates glycogen synthesis and inhibits gluconeogenesis, which together lower blood glucose levels.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for diabetes mellitus.

was MH 1975-92 (see under SULFONYLUREA COMPOUNDS 1975-90); use SULFONYLUREA COMPOUNDS to search this compound 1975-92; an oral, sulfonylurea hypoglycemic agent which stimulates insulin secretion

Properties

IUPAC Name |

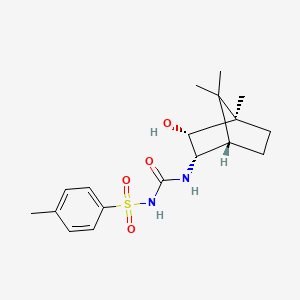

1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTYNAPTNBJHQI-LLDVTBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016937 | |

| Record name | Glibornuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-48-9 | |

| Record name | Glibornuride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26944-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glibornuride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glibornuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glibornuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glibornuride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIBORNURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP83E7434R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

193-195 | |

| Record name | Glibornuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Glibornuride's Mechanism of Action on Pancreatic β-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Glibornuride on pancreatic β-cells. This compound, a second-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus by stimulating insulin secretion.[1][2] This document provides a detailed overview of its molecular interactions, the signaling cascade it initiates, quantitative data on its activity, and the experimental protocols used to characterize its effects.

Core Mechanism of Action: K-ATP Channel Inhibition

The primary therapeutic action of this compound is to promote insulin release from the β-cells located in the islets of Langerhans within the pancreas.[1][2] This process is initiated by this compound's specific interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1][2][3]

Under normal physiological conditions, the K-ATP channel's activity is coupled to the cell's metabolic state. When blood glucose levels are low, these channels are open, allowing potassium ions (K+) to exit the cell, which maintains a hyperpolarized membrane potential and prevents insulin secretion.[4] Following a meal, rising blood glucose levels lead to increased glucose uptake and metabolism within the β-cell, elevating the intracellular ATP-to-ADP ratio. This increase in ATP triggers the closure of the K-ATP channels.

This compound effectively mimics the action of high intracellular ATP.[1] By binding to the SUR1 subunit, it induces the closure of the K-ATP channel, independent of the prevailing glucose concentration.[1] This channel closure reduces the efflux of potassium ions, leading to the depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.[1][3]

Signaling Pathway of this compound in Pancreatic β-Cells

Caption: Signaling cascade initiated by this compound in pancreatic β-cells.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with the K-ATP channel. For comparative purposes, data for other widely studied sulfonylureas are also included.

| Compound | Parameter | Value | Target | Comments |

| This compound | pKi | 5.75 | K-ATP Channel | pKi is the negative logarithm of the inhibition constant (Ki). This value corresponds to a Ki of approximately 1.78 µM. [5] |

| Glibenclamide | IC50 | 0.03 µM | K-ATP Channel (HIT-T15 cells) | A potent second-generation sulfonylurea.[6] |

| Glimepiride | IC50 | 3.0 nM | Recombinant K-ATP Channel (Kir6.2/SUR1) | High-affinity binding to the β-cell K-ATP channel isoform.[7][8] |

| Gliclazide | IC50 | 184 nM | K-ATP Channel (mouse β-cells) | Demonstrates selectivity for the pancreatic β-cell K-ATP channel.[9] |

| Gliquidone | IC50 | 0.45 µM | K-ATP Channel (HIT-T15 cells) | Shows moderate affinity for the β-cell K-ATP channel.[6] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay for SUR1

This assay is used to determine the binding affinity of this compound to its target, the SUR1 subunit of the K-ATP channel.

Objective: To quantify the binding affinity (Kd or Ki) of this compound for the SUR1 receptor.

Materials:

-

Membrane preparations from pancreatic β-cells or cells expressing recombinant SUR1.

-

Radiolabeled sulfonylurea (e.g., [3H]glibenclamide).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize pancreatic β-cells or SUR1-expressing cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.[10]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[10]

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.[10]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | C18H26N2O4S | CID 12818200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The effect of gliquidone on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Glibornuride Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibornuride, a second-generation sulfonylurea, effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells. Its therapeutic action is mediated through high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. This comprehensive technical guide delves into the critical structure-activity relationships (SAR) of this compound, providing a detailed overview of the molecular features governing its pharmacodynamics. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing compound activity, and utilizes visualizations to illustrate the underlying mechanisms and experimental workflows.

Introduction

This compound is a potent oral hypoglycemic agent characterized by a unique bornyl moiety attached to the urea structure.[1] Like other sulfonylureas, its primary mechanism of action involves the closure of KATP channels in pancreatic β-cells. This event triggers membrane depolarization, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules.[1][2] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel, more effective, and safer antidiabetic therapies. This guide provides a detailed exploration of this compound's SAR, focusing on the key structural components that dictate its interaction with the SUR1 receptor and its overall insulinotropic potency.

Core Structure and Key Pharmacophoric Features

The fundamental scaffold of this compound, and sulfonylureas in general, can be dissected into three main components, each playing a crucial role in its biological activity:

-

The Sulfonylurea Moiety (-SO₂NHCONH-): This central acidic group is essential for binding to the SUR1 receptor.[3][4]

-

The p-Tolylsulfonyl Group: Modifications on this aromatic ring can influence the compound's potency and pharmacokinetic properties. A substituent in the para position is generally preferred for enhanced activity.[4][5]

-

The N'-(endo-3-hydroxy-bornan-2-yl) Group: This bulky, lipophilic bicyclic substituent is a distinguishing feature of this compound and significantly contributes to its high potency. The size and lipophilicity of the group attached to the terminal nitrogen of the urea are critical determinants of activity.[4][6]

Quantitative Structure-Activity Relationship (SAR) Data

While specific quantitative SAR data for a wide range of this compound analogs is not extensively available in publicly accessible literature, the following table summarizes the general SAR principles for sulfonylureas, which are applicable to this compound. This data is compiled from various studies on different sulfonylurea derivatives and provides a framework for understanding the impact of structural modifications.

| Modification Site | Structural Change | Effect on Hypoglycemic Activity | Reference(s) |

| p-Substituent on Benzene Ring (R1) | Small alkyl groups (e.g., methyl) | Maintains or slightly enhances activity | [4] |

| Acyl, amino, chloro, bromo, trifluoromethyl | Enhance activity | [4][5] | |

| Aryl carboxamidoalkyl group | Significantly enhances activity (characteristic of second-generation sulfonylureas) | [4] | |

| Terminal Nitrogen Substituent (R2) | N-methyl, N-ethyl | Low to no activity | [4][5] |

| N-propyl to N-hexyl | Optimal activity | [4][5] | |

| N-substituents with 12 or more carbons | Loss of activity | [4] | |

| Bulky, lipophilic groups (e.g., cyclohexyl, bornyl) | High potency | [3] |

Experimental Protocols

The evaluation of this compound's structure-activity relationship relies on a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments.

SUR1 Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of this compound analogs for the SUR1 receptor by measuring their ability to displace a radiolabeled sulfonylurea, such as [³H]-glibenclamide.

Materials:

-

Membrane preparations from cells expressing the SUR1/Kir6.2 channel (e.g., COS-7 cells, HEK293 cells, or insulinoma cell lines like RINm5F).

-

[³H]-glibenclamide (radioligand).

-

This compound or its analogs (test compounds).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled glibenclamide (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]-glibenclamide in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled glibenclamide.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of SUR1 binding by measuring the amount of insulin secreted from pancreatic β-cell lines (e.g., MIN6 cells) or isolated pancreatic islets in response to glucose and the test compound.

Materials:

-

MIN6 cells or isolated rodent/human pancreatic islets.

-

Culture medium (e.g., DMEM for MIN6 cells).

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).

-

This compound or its analogs.

-

Insulin ELISA kit.

Procedure:

-

Seed MIN6 cells in multi-well plates and culture until they reach the desired confluency. For islets, use a sufficient number of size-matched islets per condition.

-

Pre-incubate the cells/islets in KRBH containing low glucose for a defined period (e.g., 1-2 hours) to allow them to equilibrate.

-

Replace the pre-incubation buffer with fresh KRBH containing low glucose, high glucose, or high glucose plus the test compound at various concentrations.

-

Incubate for a specified time (e.g., 1 hour) at 37°C.

-

Collect the supernatant (containing secreted insulin).

-

Lyse the cells/islets to determine the total insulin content.

-

Quantify the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit.

-

Express the secreted insulin as a percentage of the total insulin content or normalize to the protein concentration.

Electrophysiological Measurement of KATP Channel Activity

The patch-clamp technique allows for the direct measurement of KATP channel currents in response to this compound and its analogs, providing detailed insights into the mechanism of channel blockade.

Materials:

-

Cells expressing KATP channels (e.g., isolated pancreatic β-cells, cardiomyocytes, or transfected cell lines).

-

Patch-clamp rig with an amplifier, micromanipulators, and data acquisition system.

-

Pipette solution (intracellular) and bath solution (extracellular) with appropriate ionic compositions.

-

This compound or its analogs.

Procedure:

-

Prepare patch pipettes from borosilicate glass capillaries.

-

Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration or excise a patch of membrane for inside-out or outside-out configurations.

-

Apply voltage-clamp protocols to elicit and record KATP channel currents.

-

Perfuse the cell with the bath solution containing different concentrations of the test compound.

-

Measure the inhibition of the KATP channel current by the test compound.

-

Determine the IC50 for channel blockade.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of this compound and a typical experimental workflow for its SAR studies.

This compound-Induced Insulin Secretion Pathway

Caption: this compound's signaling cascade for insulin secretion.

Experimental Workflow for this compound SAR Studies

Caption: Workflow for this compound SAR investigation.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its core sulfonylurea structure, the p-substituted aromatic ring, and the distinctive bornyl moiety. While the sulfonylurea group is the primary anchor to the SUR1 receptor, the nature of the substituents at both ends of the molecule dictates the affinity and overall hypoglycemic potency. The bulky, lipophilic bornyl group is a key contributor to this compound's high efficacy. A thorough understanding of these SAR principles, facilitated by the robust experimental protocols outlined in this guide, is essential for the continued development of next-generation sulfonylureas with improved therapeutic profiles for the management of type 2 diabetes. Further research focusing on the synthesis and evaluation of a broader range of this compound analogs will be instrumental in refining our understanding and paving the way for novel drug candidates.

References

- 1. This compound | C18H26N2O4S | CID 12818200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Glibornuride's Interaction with ATP-Sensitive Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the second-generation sulfonylurea, glibornuride, and ATP-sensitive potassium (K-ATP) channels. The content herein is curated for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's mechanism of action, its quantitative effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

This compound is an oral hypoglycemic agent that exerts its therapeutic effect by modulating the activity of ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells.[1][2] These channels are hetero-octameric complexes composed of four inwardly rectifying potassium channel (Kir6.x) subunits and four sulfonylurea receptor (SUR) subunits.[3] In pancreatic beta-cells, the K-ATP channel is comprised of the Kir6.2 and SUR1 subunits.[3]

Under resting conditions, with low glucose levels, the intracellular ATP/ADP ratio is low, and K-ATP channels are open, allowing potassium ions to flow out of the cell. This maintains a hyperpolarized state of the cell membrane, preventing insulin secretion. When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP leads to the closure of K-ATP channels, causing depolarization of the cell membrane. This depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules.[2]

This compound and other sulfonylureas bypass the need for glucose metabolism to initiate this cascade. They bind with high affinity to the SUR1 subunit of the K-ATP channel, inducing a conformational change that leads to channel closure, independent of intracellular ATP levels.[2] This action mimics the effect of high glucose, triggering membrane depolarization and insulin release.

Quantitative Analysis of this compound's Effect

To provide a quantitative context, the following table summarizes the IC50 values for glimepiride, a structurally similar second-generation sulfonylurea, and glibenclamide, another widely studied sulfonylurea, against different recombinant K-ATP channel subtypes. It is important to note that sulfonylureas often exhibit both high- and low-affinity binding sites. The high-affinity site is located on the SUR subunit, while the low-affinity site is on the Kir6.2 subunit.[3]

| Compound | Channel Subtype | High-Affinity IC50 (nM) | Low-Affinity IC50 (µM) |

| Glimepiride | Kir6.2/SUR1 (Pancreatic) | 3.0 | 234 |

| Kir6.2/SUR2A (Cardiac) | 5.4 | 104 | |

| Kir6.2/SUR2B (Smooth Muscle) | 7.3 | 99 | |

| Glibenclamide | Kir6.2/SUR1 (Pancreatic) | 4.0 | - |

| Kir6.2/SUR2A (Cardiac) | 27 | - |

Data for Glimepiride and Glibenclamide are sourced from a study on recombinant K-ATP channels expressed in Xenopus oocytes.[4]

Allosteric Modulation by Adenine Nucleotides

The binding of sulfonylureas, including this compound, to the SUR1 subunit is allosterically modulated by intracellular adenine nucleotides, namely ATP and ADP. The interaction is complex, with nucleotides influencing the affinity of sulfonylureas for their binding site and vice versa.

Generally, MgATP and MgADP have been shown to decrease the binding affinity of sulfonylureas to the SUR1 subunit.[5] This suggests a competitive or allosteric inhibitory interaction. Conversely, sulfonylureas can interfere with the stimulatory effect of MgADP on channel activity.[3] This interplay between sulfonylureas and nucleotides is crucial for the overall regulation of K-ATP channel gating and, consequently, insulin secretion.

Experimental Protocols

The investigation of this compound's effects on K-ATP channels relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in cell membranes.

Objective: To measure the inhibitory effect of this compound on K-ATP channel currents.

Methodology (Inside-Out Patch Configuration):

-

Cell Preparation: Pancreatic beta-cells (e.g., from primary islets or cell lines like MIN6) or cells heterologously expressing specific K-ATP channel subtypes (e.g., HEK293 cells transfected with Kir6.2 and SUR1) are cultured on coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of 1-2 µm is filled with a pipette solution containing a high concentration of potassium ions to mimic the intracellular environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane patch.

-

Patch Excision: The pipette is then withdrawn from the cell, excising the membrane patch so that the intracellular side of the membrane is exposed to the bath solution.

-

Recording: The membrane potential is clamped at a specific voltage (e.g., -70 mV), and the flow of potassium ions through the K-ATP channels is recorded as an electrical current.

-

Drug Application: this compound, dissolved in the bath solution at various concentrations, is perfused over the excised patch.

-

Data Analysis: The inhibition of the K-ATP channel current by this compound is measured, and dose-response curves are generated to determine the IC50 value.

Solutions:

-

Pipette Solution (Intracellular-like): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Bath Solution (Extracellular-like): 140 mM KCl, 10 mM HEPES, 2 mM MgCl2, 1 mM CaCl2, pH 7.4. ATP and ADP can be added to the bath solution to study their modulatory effects.

Radioligand Binding Assay

This method is used to quantify the binding affinity of a ligand (this compound) to its receptor (SUR1).

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 subunit.

Methodology (Competition Binding Assay):

-

Membrane Preparation: Membranes from cells expressing the K-ATP channel (e.g., pancreatic islets or transfected cell lines) are isolated by homogenization and centrifugation.

-

Assay Setup: The membrane preparation is incubated with a fixed concentration of a radiolabeled sulfonylurea with known high affinity for SUR1 (e.g., [³H]glibenclamide).

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the SUR1 receptor.

-

Separation: After incubation to allow binding to reach equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value for this compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound's signaling pathway leading to insulin secretion.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for investigating this compound's effect using patch-clamp.

Logical Relationship in Competition Binding Assay

Caption: Principle of the competition radioligand binding assay.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Glibornuride: A Technical Guide to its Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the foundational synthetic pathways that led to the discovery of glibornuride, a significant second-generation sulfonylurea oral hypoglycemic agent. By examining the seminal patents, this document provides a detailed account of the experimental protocols and quantitative data from its early development, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, known chemically as 1-[(1R)-2-endo-hydroxy-3-endo-bornyl]-3-(p-tolylsulfonyl)urea, emerged from the extensive research efforts to develop more potent and safer oral antidiabetic drugs. Its unique stereochemical structure, derived from the naturally occurring bicyclic monoterpene camphor, sets it apart from other sulfonylureas. The initial synthesis, a multi-step process involving key transformations, was elegantly designed to yield the desired endo-endo stereoisomer, which was found to be the most biologically active. This guide will dissect the pivotal steps of this synthesis as detailed in the original patent literature.

The Core Synthetic Strategy

The initial synthesis of this compound, as outlined in U.S. Patents 3,654,357 and 3,770,761, commences with the readily available starting material, D-(+)-camphor-3-carboxamide. The overall strategy can be conceptualized as a three-stage process:

-

Stereoselective Reduction: The creation of the crucial hydroxyl group with the correct stereochemistry.

-

Hofmann Rearrangement: The conversion of the carboxamide to an amine, setting the stage for the introduction of the urea linkage.

-

Urea Formation: The final coupling step to introduce the p-toluenesulfonylurea moiety.

The logical workflow of this synthesis is depicted below:

In Silico Modeling of Glibornuride Binding to SUR1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of Glibornuride, a second-generation sulfonylurea, to its target, the sulfonylurea receptor 1 (SUR1). SUR1 is the regulatory subunit of the ATP-sensitive potassium (KATP) channel, a critical component in the regulation of insulin secretion from pancreatic β-cells.[1][2] Understanding the molecular interactions between this compound and SUR1 at an atomic level is paramount for the rational design of novel and more effective anti-diabetic therapies.

This guide will detail the mechanism of action of this compound, the structure of its binding site on SUR1, and provide comprehensive protocols for performing molecular docking and molecular dynamics simulations to investigate this interaction. While specific in silico studies exclusively on this compound are limited, the wealth of data on the structurally similar and well-studied sulfonylurea, glibenclamide, provides a robust framework. This guide will leverage findings from glibenclamide-SUR1 interactions, particularly those utilizing the cryo-electron microscopy (cryo-EM) structure of the human SUR1-Kir6.2 complex (PDB ID: 6PZA), to present a transferable workflow for this compound.[3]

Mechanism of Action of this compound and the Role of SUR1

This compound exerts its hypoglycemic effect by binding to and inhibiting the SUR1 subunit of the KATP channel in pancreatic β-cells.[1][2] Under normal physiological conditions, the KATP channel is sensitive to the intracellular ATP/ADP ratio. When glucose levels are low, the channel is open, allowing potassium ions to efflux, which hyperpolarizes the cell membrane and prevents insulin secretion.[4] Following a rise in blood glucose, intracellular ATP levels increase, leading to the closure of the KATP channel. This closure causes membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to insulin release.[2][5]

This compound and other sulfonylureas bypass the need for elevated ATP levels by directly binding to SUR1 and inducing a conformational change that closes the KATP channel.[2] This mimetic action on the channel leads to insulin secretion independent of glucose metabolism.

Signaling Pathway of this compound-Induced Insulin Secretion

The this compound Binding Site on SUR1

The binding site for sulfonylureas, including glibenclamide, has been identified through cryo-EM studies of the SUR1-Kir6.2 complex.[3][6] The binding pocket is located within the transmembrane domains (TMDs) of the SUR1 subunit, specifically at the interface of TMD1 and TMD2.[6][7] This site is distinct from the nucleotide-binding domains (NBDs) where ATP and ADP interact.

Key residues within the glibenclamide binding pocket have been identified and are expected to be highly relevant for this compound binding due to structural similarities. While a comprehensive list of interacting residues for this compound would require a dedicated in silico study, the residues interacting with glibenclamide in the 6PZA structure provide a strong starting point for investigation.

Quantitative Data on Sulfonylurea Binding to SUR1

The following table summarizes binding affinity data for glibenclamide with SUR1, which can serve as a benchmark for in silico studies of this compound.

| Ligand | Receptor | Method | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (from PDB: 6PZA) | Reference |

| Glibenclamide | SUR1/Kir6.2 | Molecular Docking | -8.9 | S1238, Y230, W232 | [8] |

| Glibenclamide | SUR1/Kir6.2 | Molecular Docking | -8.7 | Not specified | [8] |

Experimental Protocols for In Silico Modeling

The following sections provide detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations of this compound binding to SUR1. These protocols are based on established methodologies for similar protein-ligand systems and leverage widely used software packages.

Molecular Docking of this compound to SUR1

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This method is instrumental in understanding the binding mode and estimating the binding affinity.

-

Preparation of the Receptor (SUR1):

-

Download the cryo-EM structure of the human SUR1-Kir6.2 complex from the Protein Data Bank (PDB ID: 6PZA).[3]

-

Using molecular visualization software such as UCSF Chimera or PyMOL, isolate the SUR1 subunit (chain A in 6PZA).

-

Remove all water molecules and any co-crystallized ligands (e.g., glibenclamide, ATP).

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.

-

-

Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 12818200).[10]

-

Use a molecular modeling tool like Avogadro or ChemDraw to optimize the ligand's geometry (e.g., using the MMFF94 force field).

-

Define the rotatable bonds in the this compound molecule.

-

Save the prepared ligand structure in the PDBQT format.

-

-

Grid Box Generation:

-

Define the binding site on SUR1 based on the location of the co-crystallized glibenclamide in the original 6PZA structure.

-

In AutoDockTools, define a grid box that encompasses this binding pocket. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding site.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation.

-

The command will typically look like: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

The config.txt file specifies the coordinates of the center of the grid box and its dimensions.

-

-

Analysis of Results:

-

Visualize the docked poses of this compound within the SUR1 binding site using PyMOL or UCSF Chimera.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the surrounding amino acid residues.

-

The output log file will contain the binding affinity scores (in kcal/mol) for the different binding modes. The more negative the score, the stronger the predicted binding affinity.

-

Molecular Dynamics Simulation of the this compound-SUR1 Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.[9]

-

System Preparation:

-

Start with the best-docked pose of the this compound-SUR1 complex obtained from the molecular docking step.

-

Choose an appropriate force field (e.g., AMBER, CHARMM, or OPLS). The protein and ligand topologies need to be generated. For the ligand, a parameterization server like SwissParam or CGenFF can be used.

-

Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a suitable water model (e.g., TIP3P or SPC/E).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

-

-

Equilibration:

-

Conduct a two-step equilibration process.

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent molecules to equilibrate around the complex.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density. The restraints on the protein and ligand can be gradually released during this phase.

-

-

-

Production MD Simulation:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between this compound and SUR1 over the course of the simulation.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of this compound to SUR1.

-

Conclusion

In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate the binding of this compound to its target, SUR1. By leveraging existing structural data of the closely related sulfonylurea, glibenclamide, researchers can build robust computational models to elucidate the key molecular interactions driving this compound's therapeutic effect. The detailed protocols and workflows presented in this guide offer a comprehensive framework for scientists and drug development professionals to initiate and conduct their own in silico investigations, ultimately contributing to the development of next-generation therapies for type 2 diabetes.

References

- 1. GROMACS Tutorials [mdtutorials.com]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. rcsb.org [rcsb.org]

- 4. m.youtube.com [m.youtube.com]

- 5. google.com [google.com]

- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C18H26N2O4S | CID 12818200 - PubChem [pubchem.ncbi.nlm.nih.gov]

Glibornuride's Role in Stimulating Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibornuride is an oral, second-generation sulfonylurea drug used in the management of type 2 diabetes mellitus.[1][2][3] Like other drugs in its class, its primary therapeutic effect is to lower blood glucose levels by stimulating the secretion of insulin from pancreatic β-cells.[1][3] This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols used in its characterization, and visualizations of the critical pathways and workflows involved.

Core Mechanism of Insulin Secretion

The principal action of this compound is the potentiation of insulin release from the β-cells located in the islets of Langerhans in the pancreas.[1] This process is initiated by this compound's specific interaction with the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex in the pancreatic β-cell membrane.[1][4]

Under normal physiological conditions, the K-ATP channel's open or closed state is coupled to the cell's metabolic status. An increase in blood glucose leads to a higher intracellular ATP/ADP ratio, which closes these channels. This closure results in the depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of Ca²⁺ triggers the exocytosis of insulin-containing secretory granules.[1]

This compound effectively mimics the effect of a high ATP/ADP ratio. By binding to the SUR1 subunit, it induces the closure of the K-ATP channel, independent of ambient glucose or ATP concentrations.[1] This action initiates the same downstream cascade of membrane depolarization, calcium influx, and ultimately, the secretion of insulin.[1][3][4] The efficacy of this compound is therefore dependent on the presence of functional pancreatic β-cells capable of synthesizing and secreting insulin.[1] While minor extra-pancreatic effects, such as enhanced peripheral insulin sensitivity, have been noted, they contribute minimally to its overall hypoglycemic effect.[1]

Signaling Pathway for this compound-Stimulated Insulin Secretion

The sequence of molecular events from this compound binding to insulin exocytosis is a well-defined signaling pathway.

Quantitative Analysis of this compound Activity

The potency and binding affinity of sulfonylureas are critical parameters in their pharmacological assessment. While extensive quantitative data specific to this compound is limited, key values have been established. For comparative context, data for other potent second-generation sulfonylureas are also presented.

| Compound | Parameter | Value | Target/System | Reference |

| This compound | pKi | 5.75 | K-ATP Channel | [5][6] |

| Ki (calculated) | ~178 nM | K-ATP Channel | ||

| Glibenclamide | IC₅₀ | 4.2 nM | Kir6.2/SUR1 | [7] |

| IC₅₀ | 27 nM | Kir6.2/SUR2A | [7] | |

| Glimepiride | IC₅₀ | 3.0 nM | Kir6.2/SUR1 | [7] |

| IC₅₀ | 5.4 nM | Kir6.2/SUR2A | [7] | |

| IC₅₀ | 7.3 nM | Kir6.2/SUR2B | [7] |

Note: The pKi is the negative base-10 logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound dictates its dosing regimen and therapeutic window. The following table summarizes available parameters, although it should be noted that some values are based on estimations from general models due to a lack of specific published human studies.

| Parameter | Value | Note | Reference |

| Route of Administration | Oral | [3] | |

| Time to Peak (Tmax) | ~2 - 3 hours | [3] | |

| Elimination Half-life | ~6 - 12 hours | [3] | |

| Volume of Distribution (Vd) | 10 L | Estimated for a typical adult | |

| Clearance | 1 L/h | Estimated for a typical adult | |

| Dosing (Clinical Study) | 25 mg every 12 hours | In maturity-onset diabetic subjects | [8] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Sulfonylurea Receptor Binding Assay

This assay quantifies the affinity of a compound for the SUR1 by measuring its ability to compete with a radiolabeled sulfonylurea, such as [³H]glibenclamide.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells heterologously expressing the K-ATP channel subunits (e.g., COSm6 or HEK293 cells co-transfected with SUR1 and Kir6.2) or from insulin-secreting cell lines (e.g., RINm5F).[9][10]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.[11]

-

Competition Reaction: A fixed concentration of [³H]glibenclamide (e.g., 1-2 nM) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound).[9][12]

-

Incubation: The reaction mixtures are incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.[13]

-

Separation: The membrane-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[13]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand (e.g., 1 µM glibenclamide).[13] Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Static Insulin Secretion Assay from Isolated Islets

This protocol measures the amount of insulin secreted from isolated pancreatic islets in response to various secretagogues, including this compound.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice, rats) or human donors via collagenase digestion of the pancreas followed by purification.[14]

-

Islet Culture: Islets are cultured overnight to allow for recovery.[14]

-

Pre-incubation: Batches of size-matched islets (e.g., 10-15 islets per replicate) are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer containing a basal, non-stimulatory glucose concentration (e.g., 2.8-3.3 mM) for 1-2 hours to establish a baseline secretion rate.[14][15][16]

-

Stimulation: The pre-incubation buffer is replaced with experimental KRB buffer. This will include control groups (basal glucose, high glucose) and test groups containing various concentrations of this compound in basal glucose.

-

Incubation: The islets are incubated in the experimental buffer for a defined period (typically 1-2 hours) at 37°C.[14][15]

-

Supernatant Collection: After incubation, the supernatant (containing the secreted insulin) is carefully collected from each well.[14][16]

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using a specific immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[15][17]

-

Data Normalization: Secreted insulin levels can be normalized to the total insulin content of the islets (measured after cell lysis) or to the total protein content.[14]

Electrophysiological Analysis of K-ATP Channel Inhibition

Patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels like the K-ATP channel and assessing their inhibition by drugs.

Methodology:

-

Cell Preparation: A suitable cell line (e.g., Xenopus oocytes or HEK293T cells) is co-transfected with cDNAs for the K-ATP channel subunits, Kir6.2 and SUR1.[7][18]

-

Patch-Clamp Configuration: The inside-out patch configuration is used. A micropipette forms a high-resistance seal with the cell membrane, and then the patch of membrane is excised, exposing the intracellular face of the channel to the bath solution.[7][18]

-

Recording Solutions: The pipette solution (extracellular) contains potassium as the main cation. The bath solution (intracellular) is potassium-based and initially contains no ATP to maximize channel opening.

-

Channel Activity Recording: The flow of potassium ions through the K-ATP channels is recorded as an electrical current at a fixed membrane potential.

-

Drug Application: this compound is added to the bath solution at various concentrations, allowing it to interact directly with the intracellular-facing SUR1 subunit.[7]

-

Data Acquisition and Analysis: The current is recorded before and after drug application. The degree of inhibition is quantified, and a dose-response curve is generated to determine the IC₅₀ for channel block.

Conclusion

This compound stimulates insulin secretion through a well-characterized, high-affinity interaction with the SUR1 subunit of the pancreatic β-cell K-ATP channel. This binding event closes the channel, leading to membrane depolarization and a cascade that culminates in the exocytosis of insulin. The quantitative potency of this compound, with a pKi of 5.75, places it among the effective second-generation sulfonylureas. The experimental protocols detailed herein—receptor binding assays, in vitro insulin secretion studies, and direct electrophysiological measurements—form the cornerstone of research into its mechanism and the development of related insulin secretagogues. This guide provides a foundational technical understanding for professionals engaged in diabetes research and drug discovery.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | C18H26N2O4S | CID 12818200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Potassium Channel | TargetMol [targetmol.com]

- 7. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [On the multiple-dose kinetics of this compound in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 11. youtube.com [youtube.com]

- 12. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Static insulin secretion analysis of isolated islets [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Development of IKATP Ion Channel Blockers Targeting Sulfonylurea Resistant Mutant KIR6.2 Based Channels for Treating DEND Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Screening of Glibornuride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on the preliminary toxicological screening of Glibornuride. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicological assessment requires access to complete, unpublished proprietary data.

Introduction

This compound is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves stimulating insulin secretion from the pancreatic β-cells.[1] This technical guide provides an overview of the available preliminary toxicological data for this compound, outlines standard experimental protocols for its toxicological evaluation, and visualizes key pathways and workflows. While clinical studies have suggested this compound to be effective and non-toxic, detailed preclinical toxicological data is not extensively available in the public domain.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This binding inhibits the channel's activity, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. Increased intracellular calcium concentrations trigger the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.[3]

References

Methodological & Application

Protocol for Glibornuride In Vitro Insulin Secretion Assay: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting an in vitro insulin secretion assay to evaluate the efficacy of Glibornuride, a second-generation sulfonylurea drug used in the management of type 2 diabetes.[1][2] The protocol is designed for use with pancreatic beta-cell lines, such as MIN6 or INS-1, or isolated pancreatic islets.

Introduction

This compound is an oral hypoglycemic agent that stimulates the secretion of insulin from pancreatic beta-cells.[1][2] Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels in the beta-cell membrane.[2] This inhibition leads to membrane depolarization, opening of voltage-dependent calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[2] This application note details the experimental procedures to quantify the insulinotropic effects of this compound in a laboratory setting.

Signaling Pathway of this compound-Induced Insulin Secretion

The following diagram illustrates the molecular cascade initiated by this compound in pancreatic beta-cells, leading to insulin release.

Caption: this compound signaling pathway in pancreatic beta-cells.

Experimental Workflow

The following diagram outlines the key steps of the in vitro insulin secretion assay.

Caption: Experimental workflow for the insulin secretion assay.

Experimental Protocols

This section provides detailed methodologies for the in vitro insulin secretion assay using either pancreatic beta-cell lines (MIN6 or INS-1) or isolated pancreatic islets.

Materials and Reagents

| Material/Reagent | Supplier (Example) |

| MIN6 or INS-1 cell line | ATCC, Millipore |

| RPMI-1640 Medium | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| This compound | Sigma-Aldrich |

| Glibenclamide (Positive Control) | Sigma-Aldrich |

| D-Glucose | Sigma-Aldrich |

| Krebs-Ringer Bicarbonate Buffer (KRBH) | Prepare in-house or purchase |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich |

| Insulin ELISA Kit | Mercodia, ALPCO |

Protocol 1: Insulin Secretion Assay using MIN6 or INS-1 Cell Lines

1. Cell Culture and Seeding:

-

Culture MIN6 or INS-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]

-

Seed the cells into 24-well plates at a density of 0.5 x 10^6 cells per well and allow them to grow to confluence (typically 2-3 days).

2. Pre-incubation:

-

On the day of the assay, gently wash the confluent cell monolayers twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.5-3.3 mM).

-

Pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

3. Stimulation:

-

After pre-incubation, aspirate the buffer and replace it with fresh KRBH containing different experimental conditions:

-

Basal Glucose: Low glucose (e.g., 2.5-3.3 mM).

-

Stimulatory Glucose: High glucose (e.g., 16.7-20 mM).

-

This compound Treatment: Low glucose + varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A dose-response experiment is recommended to determine the optimal concentration.

-

Positive Control: Low glucose + a known insulin secretagogue like Glibenclamide (e.g., 1-10 µM).

-

-

Incubate the plates at 37°C for 1-2 hours.

4. Supernatant Collection and Insulin Quantification:

-

Following the stimulation period, carefully collect the supernatant from each well.

-

Centrifuge the supernatants to pellet any detached cells and transfer the clear supernatant to a new tube.

-

Measure the insulin concentration in the supernatants using a commercially available insulin ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

5. Data Normalization and Analysis:

-

To account for variations in cell number, lyse the cells remaining in the wells and measure the total protein or DNA content.

-

Normalize the secreted insulin values to the total protein or DNA content of the corresponding well.

-

Express the results as ng or µg of insulin per mg of protein or per µg of DNA.

-

The stimulation index can be calculated by dividing the insulin secreted under stimulatory conditions by the insulin secreted under basal conditions.

Protocol 2: Insulin Secretion Assay using Isolated Pancreatic Islets

1. Islet Isolation:

-

Isolate pancreatic islets from rodents (e.g., mice or rats) using collagenase digestion followed by density gradient centrifugation.[4]

2. Islet Culture and Pre-incubation:

-

Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.[4]

-

On the day of the experiment, hand-pick islets of similar size and place them in groups (e.g., 10-15 islets per replicate) into a multi-well plate.[5]

-

Pre-incubate the islets in low-glucose KRBH for 1-2 hours at 37°C.[5]

3. Stimulation:

-

Replace the pre-incubation buffer with KRBH containing the experimental conditions as described in Protocol 1, step 3.

4. Supernatant Collection and Insulin Quantification:

-

After the incubation period (typically 1-2 hours), collect the supernatant for insulin measurement using ELISA or RIA.[5]

5. Data Analysis:

-

Normalize the insulin secretion data to the number of islets per replicate.

-

Express the results as ng or µg of insulin per islet per hour.

Data Presentation

The quantitative data from the insulin secretion assay should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Response of this compound on Insulin Secretion

| This compound (µM) | Insulin Secreted (ng/mg protein) | Stimulation Index |

| 0 (Basal) | Value | 1.0 |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 100 | Value | Value |

| Glibenclamide (10 µM) | Value | Value |

Table 2: Effect of this compound in Low and High Glucose Conditions

| Condition | Insulin Secreted (ng/mg protein) |

| Low Glucose (3.3 mM) | Value |

| High Glucose (16.7 mM) | Value |

| Low Glucose + this compound (Optimal Conc.) | Value |

| High Glucose + this compound (Optimal Conc.) | Value |

Conclusion

This detailed protocol provides a robust framework for investigating the in vitro effects of this compound on insulin secretion. By following these procedures, researchers can obtain reliable and reproducible data to characterize the pharmacological properties of this compound and other potential insulin secretagogues. It is recommended to perform a full dose-response curve to determine the EC50 of this compound under specific experimental conditions.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets [mdpi.com]

- 5. researchgate.net [researchgate.net]

Glibornuride Administration in Rodent Models of Type 2 Diabetes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration of glibornuride, a second-generation sulfonylurea, in commonly used rodent models of type 2 diabetes. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and related compounds.

Mechanism of Action

This compound is an oral hypoglycemic agent that primarily acts by stimulating insulin secretion from pancreatic β-cells.[1][2] Its mechanism involves the binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The subsequent increase in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in enhanced insulin release into the bloodstream. The secreted insulin then promotes glucose uptake by peripheral tissues and suppresses hepatic glucose production, ultimately lowering blood glucose levels.

Data Presentation: Efficacy of this compound in a Streptozotocin (STZ)-Induced Diabetic Rat Model

The following table summarizes the quantitative data from a study by Bolkent et al. (2004), which investigated the effects of this compound in a chemically-induced model of type 2 diabetes in rats.

| Parameter | Control | Diabetic (STZ) | Diabetic (STZ) + this compound |

| Blood Glucose (mg/dL) | Normal | Increased | Decreased |

| Serum Aspartate Transaminase (AST) (U/L) | Normal | Increased | Decreased |

| Serum Total Lipids (mg/dL) | Normal | Increased | Decreased |

| Blood Glutathione (GSH) (mg/dL) | Normal | Decreased | Increased |

Data extracted from Bolkent et al. (2004). The terms "Normal", "Increased", and "Decreased" represent the reported qualitative changes in the study. For precise quantitative values, please refer to the original publication.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol is based on the methodology described by Bolkent et al. (2004) for inducing type 2 diabetes and administering this compound.

Objective: To evaluate the effect of this compound on hyperglycemia and biochemical parameters in a model of chemically-induced diabetes.

Materials:

-

Male Wistar rats

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Gavage needles

-

Blood collection supplies

-

Glucose meter and strips

-

Kits for measuring AST, total lipids, and glutathione

Procedure:

-

Induction of Diabetes:

-

Acclimatize male Wistar rats for at least one week.

-

Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (65 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).

-

Confirm the development of diabetes by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are typically considered diabetic.

-

-

This compound Administration:

-

After a stabilization period of two weeks post-STZ injection, divide the diabetic rats into two groups: a vehicle-treated group and a this compound-treated group.

-

Administer this compound orally by gavage at a dose of 5 mg/kg body weight daily for 28 days.[2] The control diabetic group receives the vehicle alone.

-

-

Endpoint Measurements:

-

Monitor blood glucose levels and body weight regularly throughout the study.

-

At the end of the 28-day treatment period, collect blood samples for the analysis of serum aspartate transaminase (AST), total lipids, and blood glutathione (GSH).

-

Tissues such as the pancreas and liver can be collected for histological analysis.

-

Genetically Diabetic Mouse Model (db/db mice)

Note: Specific quantitative data for this compound in db/db mice was not available in the searched literature. The following protocol is a representative methodology based on studies with other second-generation sulfonylureas in this model.

Objective: To assess the long-term efficacy of this compound on glycemic control and metabolic parameters in a genetic model of obesity and type 2 diabetes.

Materials:

-

Male C57BL/KsJ-db/db mice and their lean littermates (db/+)

-

This compound

-

Vehicle for this compound

-

Gavage needles

-

Blood collection supplies (e.g., tail vein lancets)

-

Glucose meter and strips

-

Insulin and HbA1c assay kits

-

Lipid panel assay kits

Procedure:

-

Animal Model:

-

Use male db/db mice, which spontaneously develop obesity, insulin resistance, and hyperglycemia. Age-matched lean db/+ mice serve as controls.

-

Typically, treatment is initiated at an age when hyperglycemia is established (e.g., 8-10 weeks).

-

-

This compound Administration:

-

Administer this compound orally by gavage at a dose range of 1-10 mg/kg body weight daily. The dose may need to be optimized based on preliminary studies.

-

The treatment duration can range from 4 to 12 weeks to assess long-term effects.

-

-

Endpoint Measurements:

-

Monitor fasting and non-fasting blood glucose levels and body weight weekly.

-

Perform an oral glucose tolerance test (OGTT) at baseline and at the end of the study to assess improvements in glucose disposal.

-

Measure plasma insulin, HbA1c, and a full lipid profile (total cholesterol, triglycerides, HDL, LDL) at the end of the treatment period.

-

Pancreatic tissue can be collected for islet morphology and insulin content analysis.

-

Zucker Diabetic Fatty (ZDF) Rat Model

Note: Specific quantitative data for this compound in ZDF rats was not available in the searched literature. The following protocol is a representative methodology based on studies with other second-generation sulfonylureas in this model.

Objective: To evaluate the impact of this compound on the progression of type 2 diabetes, insulin resistance, and dyslipidemia in a genetic rat model.

Materials:

-

Male Zucker Diabetic Fatty (ZDF) rats and their lean littermates (Lepr fa/+)

-

This compound

-

Vehicle for this compound

-

Gavage needles

-

Blood collection supplies

-

Glucose meter and strips

-

Insulin, HbA1c, and lipid panel assay kits

Procedure:

-

Animal Model:

-

Use male ZDF rats, which develop obesity, hyperlipidemia, and insulin resistance leading to overt diabetes. Lean littermates serve as controls.

-

Treatment is often initiated in the pre-diabetic or early diabetic stage (e.g., 6-8 weeks of age).

-

-

This compound Administration:

-

Administer this compound orally by gavage at a dose range of 1-5 mg/kg body weight daily.

-

A treatment period of 8-12 weeks is common to observe significant changes in disease progression.

-

-

Endpoint Measurements:

-

Monitor fasting blood glucose, plasma insulin, and body weight at regular intervals.

-

Assess HbA1c levels at the beginning and end of the study to determine long-term glycemic control.

-

Measure plasma triglycerides and total cholesterol to evaluate the effect on dyslipidemia.

-

Conduct an OGTT or an insulin tolerance test (ITT) to assess changes in glucose tolerance and insulin sensitivity.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Pancreatic β-Cells

Caption: this compound signaling pathway in pancreatic β-cells.

General Experimental Workflow for this compound Efficacy Studies

Caption: General experimental workflow for rodent studies.

References

Application Notes and Protocols: Electrophysiology Setup for Studying Glibornuride on KATP Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. In pancreatic β-cells, these channels are composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1][2][3] The activity of KATP channels is inhibited by intracellular ATP, and their closure leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[1][3][4]

Glibornuride, a second-generation sulfonylurea, is an oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. Its primary mechanism of action is the blockade of KATP channels in pancreatic β-cells.[1][5][6] this compound binds to the SUR1 subunit of the KATP channel, inducing its closure independent of glucose metabolism.[1][2] This leads to β-cell depolarization and stimulates the release of insulin. Understanding the electrophysiological effects of this compound on KATP channels is essential for elucidating its therapeutic action and for the development of novel anti-diabetic drugs.

These application notes provide a detailed electrophysiological setup and protocols for studying the effects of this compound on KATP channels using the patch-clamp technique.

Data Presentation

The inhibitory effect of this compound on KATP channels can be quantified by determining its half-maximal inhibitory concentration (IC50). The pKi value for this compound binding to KATP channels has been reported as 5.75, which corresponds to a Ki of approximately 1.78 µM.[5][6] The IC50 value is expected to be in a similar micromolar range. The following table summarizes the expected quantitative data from electrophysiological experiments.

| Parameter | Value | Description |

| IC50 | ~1-5 µM | The concentration of this compound that causes 50% inhibition of the KATP channel current. This value can be determined by fitting a dose-response curve. |

| Hill Coefficient | ~1 | A measure of the cooperativity of binding. A value of ~1 suggests non-cooperative binding of this compound to the KATP channel. |

| On-rate (k_on) | Concentration-dependent | The rate at which this compound binds to the KATP channel. This can be measured by the time course of current inhibition upon drug application. |

| Off-rate (k_off) | Slower than on-rate | The rate at which this compound dissociates from the KATP channel. This can be measured by the time course of current recovery after washout of the drug. |